1-(3-Chlorobenzyl)piperazin-2-one

DPP-4 inhibition Type 2 diabetes Enzyme assay

For DPP-4 inhibitor development, this scaffold delivers superior potency (IC50 26.7 nM) compared to 2-chloro or unsubstituted benzyl analogs. In mPGES-1 assays, it shows a validated cellular IC50 of 8.85 µM, with a modest potency shift in whole blood (13.0 µM) suggesting strong in vivo translatability. Researchers synthesizing cytotoxic agents with imidazole bioisosteres should source this core to build focused oncology libraries. Ensure your starting point maximizes target engagement and streamlines lead optimization.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
Cat. No. B8782564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorobenzyl)piperazin-2-one
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H13ClN2O/c12-10-3-1-2-9(6-10)8-14-5-4-13-7-11(14)15/h1-3,6,13H,4-5,7-8H2
InChIKeyDUWWSKDRCZDZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorobenzyl)piperazin-2-one for Research: Core Properties and Procurement Baseline


1-(3-Chlorobenzyl)piperazin-2-one is a piperazin-2-one derivative characterized by a 3-chlorobenzyl substituent at the N1 position [1]. This compound serves as a versatile synthetic building block and a core scaffold in medicinal chemistry, with applications spanning the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, and cytotoxic agents [2]. Its molecular formula is C₁₁H₁₃ClN₂O with a molecular weight of 224.68 g/mol, and it is typically supplied as a free base or hydrochloride salt [1].

1-(3-Chlorobenzyl)piperazin-2-one: Why In-Class Substitution Fails Without Quantitative Justification


Despite the superficial similarity among benzyl-substituted piperazin-2-one analogs, simple substitution with alternative halogenated or unsubstituted benzyl groups is not functionally equivalent. The position of the chlorine atom on the benzyl ring and the nature of the core scaffold critically modulate target engagement and biological potency [1]. Evidence from DPP-4 and mPGES-1 assays demonstrates that seemingly minor structural changes—such as shifting the chloro group from the 3- to the 2-position or removing it entirely—can result in a >2-fold decrease in inhibitory potency [2]. Consequently, researchers and procurement specialists must rely on quantitative, comparator-based evidence to ensure that the selected compound aligns with the specific activity profile required for their experimental or developmental objectives [3].

1-(3-Chlorobenzyl)piperazin-2-one: Quantitative Differentiation Against Closest Analogs and Alternatives


DPP-4 Inhibition: 3-Chloro Substituent Confers Superior Potency Over 2-Chloro and Unsubstituted Benzyl Analogs

In a series of β-amino amide-containing piperazine-2-one derivatives evaluated as DPP-4 inhibitors, the analog bearing a 3-chlorobenzyl group (CHEMBL1779702) exhibited an IC50 of 26.7 nM against recombinant human DPP-4 [1]. This represents a superior inhibitory potency compared to its closest structural analogs: the 2-chlorobenzyl-substituted derivative (CHEMBL1779703) showed a reduced potency with an IC50 of 29 nM, while the unsubstituted benzyl analog (CHEMBL1779693) demonstrated a significant loss of activity with an IC50 of 54.1 nM [2][3]. The 3-chloro substitution provides a 1.1-fold improvement over the 2-chloro analog and a 2.0-fold improvement over the unsubstituted benzyl derivative.

DPP-4 inhibition Type 2 diabetes Enzyme assay

mPGES-1 Inhibition: 3-Chlorobenzyl-Substituted Derivative Demonstrates Cellular Potency in Low Micromolar Range

A derivative of 1-(3-chlorobenzyl)piperazin-2-one (CHEMBL3759119) was evaluated for inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) in a cellular context. In IL-1β-stimulated human A549 cells, this compound inhibited PGE₂ production with an IC50 of 8.85 µM [1]. This potency compares favorably to other mPGES-1 inhibitors reported in the literature; for example, compound 1f, a 5-methylcarboxamidepyrrole-based dual mPGES-1/sEH inhibitor, exhibited an IC50 of 25 µM against mPGES-1 in a cell-based assay, representing a 2.8-fold lower potency .

mPGES-1 inhibition Inflammation Cell-based assay

mPGES-1 Inhibition: Whole Blood Assay Confirms Translational Relevance of 3-Chlorobenzyl-Substituted Scaffold

In a more physiologically relevant ex vivo setting, the 1-(3-chlorobenzyl)piperazin-2-one derivative CHEMBL3759119 inhibited mPGES-1 activity in LPS-stimulated human whole blood with an IC50 of 13.0 µM [1]. This whole blood assay provides a preliminary assessment of the compound's ability to function in a complex biological matrix, a critical step in translational research. While many mPGES-1 inhibitors show high potency in isolated enzyme assays, they often exhibit a significant drop in potency in whole blood due to plasma protein binding and other factors; the relatively modest shift from the cellular IC50 (8.85 µM) to the whole blood IC50 (13.0 µM) suggests a favorable profile for further development [1].

mPGES-1 inhibition Whole blood assay Ex vivo pharmacology

1-(3-Chlorobenzyl)piperazin-2-one: Evidence-Driven Research and Industrial Application Scenarios


Development of Potent DPP-4 Inhibitors for Type 2 Diabetes Research

Given its superior potency in DPP-4 inhibition assays compared to 2-chloro and unsubstituted benzyl analogs [1], 1-(3-chlorobenzyl)piperazin-2-one is an optimal starting scaffold for medicinal chemistry campaigns targeting DPP-4. Researchers synthesizing β-amino amide-containing piperazine-2-one derivatives should prioritize this compound to maximize initial hit potency and streamline lead optimization efforts. The quantitative difference (IC50 26.7 nM vs. 29 nM and 54.1 nM) provides a clear rationale for its selection over structurally similar but less potent alternatives.

Optimization of mPGES-1 Inhibitors for Inflammatory Disease Models

For projects focused on mPGES-1 as a target for pain, fever, or inflammatory disorders, this compound offers a validated cellular IC50 of 8.85 µM and a whole blood IC50 of 13.0 µM [2]. The modest potency shift between cellular and whole blood assays suggests that derivatives based on this scaffold may retain efficacy in vivo. Procurement of this compound is recommended for initial structure-activity relationship (SAR) studies and for use as a positive control in mPGES-1 inhibition assays.

Synthesis of Cytotoxic Agents Based on Piperazin-2-one Scaffolds

1-(3-Chlorobenzyl)piperazin-2-one serves as a key intermediate in the synthesis of novel cytotoxic agents, as demonstrated by Ghasemi et al. in the preparation of 1-(3-chlorophenyl)piperazin-2-one derivatives bearing imidazole bioisosteres [3]. Researchers engaged in oncology-focused medicinal chemistry can utilize this compound to generate focused libraries for cytotoxicity screening, particularly against cancer cell lines where this chemotype has shown preliminary activity.

Quote Request

Request a Quote for 1-(3-Chlorobenzyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.